methyl 4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride
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Description
“Methyl 4-Aminobicyclo[2.1.1]hexane-1-carboxylate Hydrochloride” is a chemical compound with a molecular formula of C8H13NO2·HCl and a molecular weight of 191.66 . It appears as a white to light yellow powder or crystal .
Synthesis Analysis
Bicyclo[2.1.1]hexanes are valuable saturated bicyclic structures incorporated in newly developed bio-active compounds . An efficient and modular approach toward new 1,2-disubstituted bicyclo[2.1.1]hexane modules has been disclosed. This strategy is based on the use of photochemistry to access new building blocks via [2+2] cycloaddition .Molecular Structure Analysis
The molecular structure of “Methyl 4-Aminobicyclo[2.1.1]hexane-1-carboxylate Hydrochloride” includes a bicyclo[2.1.1]hexane core, which is a saturated bicyclic structure .Chemical Reactions Analysis
The synthesis of new 1,2-disubstituted bicyclo[2.1.1]hexane modules involves the use of photochemistry to access new building blocks via [2+2] cycloaddition .Physical and Chemical Properties Analysis
“Methyl 4-Aminobicyclo[2.1.1]hexane-1-carboxylate Hydrochloride” is a solid at 20°C. It should be stored under inert gas at -20°C. It is air sensitive, hygroscopic, and heat sensitive .Safety and Hazards
“Methyl 4-Aminobicyclo[2.1.1]hexane-1-carboxylate Hydrochloride” can cause skin irritation (H315) and serious eye irritation (H319). After handling, skin should be washed thoroughly. Protective gloves, eye protection, and face protection should be worn. If it comes into contact with skin, wash with plenty of water. If eye irritation persists, get medical advice or attention .
Future Directions
Bicyclo[2.1.1]hexanes are playing an increasingly important role in the development of bio-active compounds, but they are still underexplored from a synthetic accessibility point of view . The disclosed efficient and modular approach toward new 1,2-disubstituted bicyclo[2.1.1]hexane modules opens the gate to sp3-rich new chemical space .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride involves the reaction of 2-azabicyclo[2.1.1]hexane with methyl chloroformate and methoxymethyl chloride in the presence of a base to form the desired product.", "Starting Materials": [ "2-azabicyclo[2.1.1]hexane", "Methyl chloroformate", "Methoxymethyl chloride", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 2-azabicyclo[2.1.1]hexane in a suitable solvent (e.g. dichloromethane) and add a base (e.g. sodium hydroxide) to the solution.", "Step 2: Add methyl chloroformate to the reaction mixture and stir for a period of time (e.g. 1 hour) at room temperature.", "Step 3: Add methoxymethyl chloride to the reaction mixture and stir for a period of time (e.g. 2 hours) at room temperature.", "Step 4: Quench the reaction by adding an acid (e.g. hydrochloric acid) to the mixture to form the hydrochloride salt of the product.", "Step 5: Isolate the product by filtration or extraction and purify it by recrystallization or chromatography." ] } | |
CAS No. |
2334476-78-5 |
Molecular Formula |
C9H16ClNO3 |
Molecular Weight |
221.7 |
Purity |
95 |
Origin of Product |
United States |
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